molecular formula C13H11N3O3S B14256857 N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide CAS No. 400885-80-5

N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide

Cat. No.: B14256857
CAS No.: 400885-80-5
M. Wt: 289.31 g/mol
InChI Key: VGPNGTMFCHMCEU-UHFFFAOYSA-N
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Description

N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide is a chemical compound characterized by the presence of a formyldiazenyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonamide. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide
  • N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide derivatives
  • N-(4-[(E)-Formyldiazenyl]phenyl)benzenesulfonamide analogs

Uniqueness

N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

400885-80-5

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]iminoformamide

InChI

InChI=1S/C13H11N3O3S/c17-10-14-15-11-6-8-12(9-7-11)16-20(18,19)13-4-2-1-3-5-13/h1-10,16H

InChI Key

VGPNGTMFCHMCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC=O

Origin of Product

United States

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